Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate
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Overview
Description
Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate is a complex organic compound that belongs to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and drugs. This compound is known for its unique structure, which includes a pyridine ring fused to an indole moiety, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate typically involves multiple steps. One common method includes the Fischer indole synthesis, where an optically active cyclohexanone reacts with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol . This reaction yields the corresponding tricyclic indole, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and using industrial-grade reagents and solvents to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or indole rings, using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Halogens (e.g., bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate involves its interaction with specific molecular targets and pathways. The indole moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as apoptosis, cell proliferation, and signal transduction .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one: Exhibits significant biological activity.
Uniqueness
Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate is unique due to its specific structural features, including the pyridine ring fused to the indole moiety. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.
Biological Activity
Methyl 4-(4,6-dimethyl-2-(2-pyridyl)indol-3-yl)butanoate is a compound of interest due to its potential biological activities, particularly in the fields of cancer research and pharmacology. This article aims to explore the biological activity of this compound through various studies, including its synthesis, mechanism of action, and therapeutic implications.
Chemical Structure and Properties
The molecular structure of this compound can be characterized as follows:
- Molecular Formula : C₁₈H₁₈N₂O₂
- Molecular Weight : 290.35 g/mol
- CAS Number : Not specifically listed in the available data but can be derived from its chemical structure.
The biological activity of this compound is primarily attributed to its interaction with various cellular pathways. The compound has been shown to exhibit:
- Antitumor Activity : Initial studies suggest that this compound may inhibit the proliferation of cancer cells through apoptosis induction and cell cycle arrest mechanisms.
- Inhibition of Specific Proteins : Similar compounds have demonstrated the ability to inhibit BET (Bromodomain and Extra-Terminal domain) proteins, which are implicated in cancer progression. For example, related indole-containing compounds have shown high binding affinities to BET proteins, leading to reduced cell growth in various cancer models .
Anticancer Activity
-
Cell Line Studies :
- A study involving various indole derivatives indicated that modifications in the structure significantly affect their anticancer potency. Compounds similar to this compound have shown IC50 values ranging from nanomolar to micromolar concentrations against different cancer cell lines .
- In vitro assays demonstrated that these compounds could induce apoptosis in human leukemia and breast cancer cell lines, suggesting a potential therapeutic application in oncology.
- Mechanistic Insights :
Pharmacokinetics
Pharmacokinetic studies are crucial for understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound. Although specific data on this compound is limited, related compounds have demonstrated favorable pharmacokinetic profiles:
- Bioavailability : Compounds with similar structures have shown good oral bioavailability and stability in biological systems .
- Metabolic Stability : Studies indicate that modifications on the indole ring can enhance metabolic stability, which is essential for therapeutic applications.
Data Table: Biological Activity Overview
Property | Value/Description |
---|---|
Molecular Formula | C₁₈H₁₈N₂O₂ |
Molecular Weight | 290.35 g/mol |
Antitumor Activity | Induces apoptosis; inhibits cell growth |
IC50 (Cancer Cell Lines) | Ranges from nanomolar to micromolar |
Mechanism | Apoptosis induction; BET protein inhibition |
Case Studies
-
Case Study on Indole Derivatives :
- A series of indole derivatives were synthesized and tested for their anticancer properties. Among these, compounds with structural similarities to this compound exhibited significant growth inhibition in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) and MV4;11 (acute leukemia). The study highlighted the importance of structural modifications in enhancing biological activity .
- Clinical Implications :
Properties
Molecular Formula |
C20H22N2O2 |
---|---|
Molecular Weight |
322.4 g/mol |
IUPAC Name |
methyl 4-(4,6-dimethyl-2-pyridin-2-yl-1H-indol-3-yl)butanoate |
InChI |
InChI=1S/C20H22N2O2/c1-13-11-14(2)19-15(7-6-9-18(23)24-3)20(22-17(19)12-13)16-8-4-5-10-21-16/h4-5,8,10-12,22H,6-7,9H2,1-3H3 |
InChI Key |
LIESBYIBNZPNCR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)NC(=C2CCCC(=O)OC)C3=CC=CC=N3)C |
Origin of Product |
United States |
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